beta-Spathulenol
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Overview
Description
Beta-Spathulenol: is a tricyclic sesquiterpene alcohol with a molecular formula of C15H24O. It is a naturally occurring compound found in various essential oils, including those extracted from plants like oregano and Artemisia vulgaris . This compound is known for its distinctive earthy-aromatic odor and bitter-spicy taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Spathulenol can be synthesized through various organic reactions. One common method involves the hydroalcoholic maceration of plant leaves, followed by extraction using methanol-water mixtures . The essential oil is then isolated and purified using techniques like gas chromatography.
Industrial Production Methods: : Industrially, this compound is often extracted from plants that are rich in this compound. The extraction process typically involves steam distillation or hydro distillation, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: : Beta-Spathulenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Chemistry: : In chemistry, beta-Spathulenol is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound has been studied for its antioxidant and anti-inflammatory properties. It has shown potential in scavenging free radicals and reducing oxidative stress in cells .
Medicine: : this compound has been investigated for its potential therapeutic applications, including its antibacterial and antifungal activities. It has shown promise in inhibiting the growth of various bacterial and fungal strains .
Industry: : In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinctive aroma. It is also used in the production of natural insect repellents .
Mechanism of Action
Beta-Spathulenol exerts its effects through various molecular mechanisms. It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds: : Beta-Spathulenol is structurally similar to other sesquiterpene alcohols like caryophyllene oxide and beta-eudesmol . These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Uniqueness: : What sets this compound apart is its unique combination of aromatic and bitter-spicy taste, as well as its specific occurrence in certain essential oils. Its distinctive properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCCTDTYSRUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863939 |
Source
|
Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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